3-Pyrrolidino-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

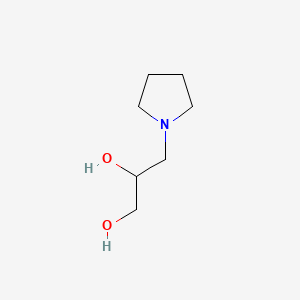

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZRSWYUKWRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601005855 | |

| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85391-19-1 | |

| Record name | 3-(1-Pyrrolidinyl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Pyrrolidinyl)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-pyrrolidinyl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrrolidino-1,2-propanediol: Properties, Synthesis, and Application

Abstract

3-Pyrrolidino-1,2-propanediol is a chiral amino alcohol that serves as a versatile and valuable building block in modern medicinal chemistry and drug development. Its structure, which combines a hydrophilic diol functionality with a basic pyrrolidine ring, imparts unique physicochemical properties that are advantageous for creating molecules with desirable pharmacokinetic profiles. The presence of a stereocenter makes it a critical synthon for the enantioselective synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway and a validated analytical protocol, and discusses its relevance in the broader context of drug discovery, offering researchers and development professionals a comprehensive technical resource.

Core Chemical Identity and Significance

This compound, with CAS Number 85391-19-1, is a bifunctional organic molecule.[1] Its strategic importance stems from the convergence of three key chemical features:

-

The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in drug discovery.[2][3][4] Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic rings, often leading to improved solubility and metabolic stability.[2]

-

The 1,2-Propanediol Moiety: The vicinal diol provides two sites for hydrogen bonding, significantly enhancing water solubility. These hydroxyl groups also serve as versatile chemical handles for subsequent derivatization to build molecular complexity.

-

Inherent Chirality: The carbon atom at the 2-position of the propanediol chain is a chiral center. For drug development professionals, control over stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]

These features make this compound a highly sought-after intermediate for synthesizing novel chemical entities with therapeutic potential.

Caption: Key structural features of this compound.

Physicochemical and Stereochemical Properties

A precise understanding of the molecule's physical properties is essential for its effective use in synthesis and formulation. The data below has been compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 85391-19-1 | [1][5] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 43-48 °C | [5] |

| Boiling Point | 158 °C (at 30 mmHg) | [5] |

| Density | ~1.07 g/cm³ (estimate) | [5] |

| pKa | 14.00 ± 0.20 (Predicted) | [5] |

| InChIKey | MFPZRSWYUKWRIQ-UHFFFAOYSA-N | [6] |

Stereochemistry Considerations

As a chiral molecule, this compound exists as two enantiomers: (R)- and (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol. In drug development, the synthesis or separation of a single enantiomer is often a regulatory and therapeutic necessity. The racemic mixture can be resolved using several established methodologies:

-

Diastereomeric Salt Crystallization: Reaction with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for separation via fractional crystallization.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers for both analytical and preparative purposes.

The choice of method is dictated by the required scale, purity, and economic feasibility of the project.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the utility of any chemical building block. A highly efficient and common method for preparing this compound is through the nucleophilic ring-opening of a chiral epoxide precursor, such as glycidol, with pyrrolidine.

Reaction: (R)-Glycidol + Pyrrolidine → (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol

Causality: This pathway is favored for several reasons. First, glycidol is a readily available and relatively inexpensive chiral starting material. Second, the reaction is an Sₙ2-type nucleophilic attack by the secondary amine (pyrrolidine) on the least sterically hindered carbon of the epoxide ring. This mechanism is highly regioselective and proceeds with an inversion of stereochemistry at the site of attack, allowing for precise control over the final product's chirality.

Caption: General workflow for the synthesis of (S)-3-Pyrrolidino-1,2-propanediol.

Self-Validating Synthesis Protocol

This protocol describes the synthesis at a laboratory scale.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine (1.1 equivalents) dissolved in absolute ethanol (5 mL per gram of glycidol).

-

Reaction Initiation: While stirring, add (R)-glycidol (1.0 equivalent) dropwise to the pyrrolidine solution. An exotherm is typically observed.

-

Reaction Drive: Heat the mixture to 50°C and maintain for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the glycidol spot/peak validates reaction completion. The causality for this step is to prevent unnecessary heating that could lead to side products and to ensure optimal yield.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~158 °C / 30 mmHg) to yield the final product as a viscous liquid or low-melting solid.[5]

-

Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HPLC analysis as described in the sections below. Purity should typically exceed 98%.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data are predictive, based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation.

-

Pyrrolidine Protons (α): ~2.5-2.7 ppm (multiplet, 4H). These protons are adjacent to the nitrogen atom and are thus deshielded.

-

Pyrrolidine Protons (β): ~1.7-1.8 ppm (multiplet, 4H). These are the remaining aliphatic protons on the pyrrolidine ring.[7]

-

Propanediol Backbone (CH₂-N, CH, CH₂-O): A complex series of multiplets between ~2.4-3.8 ppm (5H). The exact shifts and coupling patterns are dependent on the solvent and the diastereotopic nature of the protons adjacent to the chiral center.

-

Hydroxyl Protons (OH): A broad, exchangeable singlet (2H). Its chemical shift is highly variable depending on concentration and solvent (typically ~3.0-5.0 ppm).

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

-

Pyrrolidine Carbons (α): ~54-56 ppm.

-

Pyrrolidine Carbons (β): ~23-25 ppm.

-

Propanediol Backbone (C-N): ~60-62 ppm.

-

Propanediol Backbone (C-OH, primary): ~65-67 ppm.

-

Propanediol Backbone (C-OH, secondary/chiral): ~69-71 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

-

Ionization Mode: Electrospray Ionization (ESI) is ideal due to the molecule's polarity and basic nitrogen, which readily accepts a proton.

-

Expected Molecular Ion: [M+H]⁺ = 146.11 m/z.

-

Key Fragmentation Pathway: A characteristic and often dominant fragmentation in α-pyrrolidinophenones is the neutral loss of the pyrrolidine ring (mass = 71 Da).[8][9] This is a result of cleavage alpha to the nitrogen. Therefore, a prominent fragment ion is expected at:

-

[M+H - C₄H₉N]⁺ = 146 - 71 = 75 m/z . This fragment corresponds to the protonated aminopropanediol side chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the hydroxyl groups and intermolecular hydrogen bonding.

-

C-H Stretch: Multiple sharp peaks in the 3000-2800 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the pyrrolidine ring and propanediol backbone.[10]

-

C-O Stretch: A strong band in the 1100-1050 cm⁻¹ region, indicative of the primary and secondary alcohol C-O bonds.

Analytical Methodologies for Quality Control

Ensuring the purity and, if necessary, the enantiomeric excess of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Caption: Logical workflow for the HPLC analysis of this compound.

Protocol for Achiral Purity Analysis (RP-HPLC)

This protocol is designed as a self-validating system to determine chemical purity.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is selected for its robust ability to separate compounds based on hydrophobicity.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for end absorption) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection, as the molecule lacks a strong chromophore.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.

-

Method Execution:

-

Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 5% B and re-equilibrate for 5 minutes.

-

-

Validation and Data Analysis:

-

The primary peak corresponding to the product should be well-resolved from any impurity peaks.

-

System suitability is validated by ensuring the main peak has a tailing factor between 0.9 and 1.5 and theoretical plates >2000.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Applications in Drug Discovery: A Scaffold for Innovation

While specific drugs directly incorporating this compound may be proprietary, the utility of the pyrrolidinyl-alcohol scaffold is well-documented in medicinal chemistry. A notable example of a complex molecule containing a related structural motif is Levocromakalim , the active enantiomer of Cromakalim.[11]

Levocromakalim is a potent potassium channel activator that causes hyperpolarization and relaxation of smooth muscle, making it effective as a vasodilator for treating hypertension.[11][12] Its synthesis involves the formation of a pyrrolidinone ring adjacent to a chiral alcohol on a chroman core.[11] This illustrates the principle that combining a chiral alcohol with a nitrogen heterocycle is a powerful strategy for creating structurally complex and biologically active molecules. Building blocks like this compound provide a direct and versatile entry point for chemists to synthesize libraries of such compounds in the search for new therapeutics.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Cromakalim - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1. Retrieved from [Link]

-

Zhou, T., Zhang, X., Zhan, D., & Zhang, W. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Retrieved from [Link]

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aryl pyrrolidines: A highlights. Retrieved from [Link]

-

ChemBK. (n.d.). Propane-1,2-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

FooDB. (2015). Showing Compound (S)-propane-1,2-diol (FDB030175). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Pyridyl)propane-1,3-diol. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propane-1,2-diol, propoxylated. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

PubChem. (n.d.). (2R)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol. Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). (S)-propane-1,2-diol. Retrieved from [Link]

-

NIST WebBook. (n.d.). R-(-)-1,2-propanediol. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media. Retrieved from [Link]

-

Stenutz. (n.d.). 3-piperidin-1-ylpropane-1,2-diol. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Huskie Commons - Northern Illinois University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

NP-MRD. (2020). Showing NP-Card for 1,2-Propanediol (NP0002688). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

-

PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). aminoethyl propane diol 1,3-propanediol, 2-amino-2-ethyl. Retrieved from [Link]

Sources

- 1. 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1 [matrix-fine-chemicals.com]

- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. collaborate.umb.edu [collaborate.umb.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 85391-19-1 [chemicalbook.com]

- 6. 3-(pyrrolidin-1-yl)propane-1,2-diol | 85391-19-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Cromakalim - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol (CAS: 85391-19-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its unique stereochemical and physicochemical properties, which allow for the exploration of three-dimensional chemical space, a critical aspect of modern drug design.[1][4] This guide focuses on a specific, yet versatile, building block incorporating this privileged scaffold: 3-Pyrrolidino-1,2-propanediol. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, experience-driven manual that explains the "why" behind the "how." This document will delve into the synthesis, characterization, and potential applications of this compound, offering a robust resource for researchers in the pharmaceutical sciences.

Physicochemical Properties and Structural Elucidation

This compound is a chiral molecule featuring a tertiary amine and a diol functional group. These characteristics impart specific properties that are highly relevant in a drug development context.

| Property | Value | Source |

| CAS Number | 85391-19-1 | [5] |

| Molecular Formula | C₇H₁₅NO₂ | [5][] |

| Molecular Weight | 145.20 g/mol | [5][] |

| IUPAC Name | 3-(pyrrolidin-1-yl)propane-1,2-diol | |

| Appearance | Faint yellow crystalline powder | [7] |

The presence of the pyrrolidine ring, a saturated nitrogen heterocycle, offers several advantages in drug design. It provides a rigid scaffold that can help in the conformational constraint of a molecule, which is often crucial for selective binding to a biological target. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic profile of a drug candidate. The 1,2-propanediol moiety introduces chirality and two hydroxyl groups, which can serve as handles for further chemical modification or as hydrogen bond donors, enhancing solubility and target interactions.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be logically approached through the nucleophilic ring-opening of an epoxide by pyrrolidine. Glycidol, a readily available chiral epoxide, is an ideal starting material for this purpose.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative procedure based on established chemical principles for the reaction of epoxides with amines.

Materials:

-

(R)- or (S)-Glycidol (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Ethanol (or other suitable protic solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidol in ethanol.

-

Addition of Pyrrolidine: Add pyrrolidine dropwise to the glycidol solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to reflux to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Causality in Experimental Choices:

-

Choice of Glycidol Enantiomer: The use of (R)- or (S)-glycidol will determine the stereochemistry of the final product, which is a critical consideration in drug development as different enantiomers can have vastly different pharmacological activities.

-

Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the limiting reagent, glycidol, and to drive the reaction to completion.

-

Solvent Selection: A protic solvent like ethanol is chosen as it can facilitate the ring-opening of the epoxide by protonating the oxygen atom, making it a better leaving group.

-

Purification: Column chromatography is a standard and effective method for purifying the polar diol product from any unreacted starting materials and byproducts.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound, especially when it is intended for use in a pharmaceutical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Pyrrolidine Ring Protons: Multiplets in the range of 1.5-3.0 ppm.

-

Propanediol Backbone Protons: A complex set of multiplets for the -CH₂-CH(OH)-CH₂OH protons, typically between 2.5 and 4.0 ppm. The diastereotopic protons of the CH₂ group adjacent to the pyrrolidine nitrogen will likely appear as distinct signals.

-

Hydroxyl Protons: Broad singlets that are exchangeable with D₂O, typically appearing between 2.0 and 5.0 ppm, depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Pyrrolidine Carbons: Peaks in the aliphatic region, typically between 20 and 60 ppm.

-

Propanediol Carbons: Peaks in the range of 60-75 ppm for the carbons bearing the hydroxyl groups and the carbon attached to the nitrogen.

Chromatographic Methods: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

General GC-MS Protocol Outline:

-

Derivatization: Due to the polar nature of the diol, derivatization (e.g., silylation) may be necessary to improve volatility for GC analysis.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.

-

Detection: Mass spectrometry provides both quantification and structural information based on the fragmentation pattern.

General HPLC Protocol Outline:

-

Column: A reverse-phase C18 column is a common choice.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a buffer, is used.

-

Detection: UV detection may be limited due to the lack of a strong chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.

Applications in Drug Discovery and Development

While this compound may not be an active pharmaceutical ingredient itself, its structure makes it a valuable chiral building block for the synthesis of more complex drug candidates. The pyrrolidine scaffold is present in a wide array of drugs targeting various diseases.[3][4][9]

Figure 2: Potential applications of this compound as a synthetic intermediate in drug discovery.

Case Study: A Hypothetical Application in Antiviral Drug Synthesis

Many antiviral drugs, particularly nucleoside and nucleotide analogues, incorporate modified sugar moieties. The 1,2-diol functionality of this compound can be seen as a mimic or a replacement for the ribose sugar in these structures. The pyrrolidine ring can provide a stable and synthetically versatile scaffold to which a nucleobase and a phosphate mimic can be attached.

Hypothetical Synthetic Workflow:

-

Protection: The diol functionality of this compound is selectively protected.

-

Coupling: A nucleobase is coupled to one of the protected hydroxyl groups.

-

Deprotection and Phosphorylation: The protecting groups are removed, and the primary alcohol is phosphorylated to yield the final nucleoside phosphonate analogue.

This approach highlights how the unique combination of a chiral diol and a pyrrolidine ring in one molecule can streamline the synthesis of complex and potentially bioactive compounds.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant.[7]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[7]

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If on skin: Wash with plenty of water.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

It is crucial to handle this compound in a chemical fume hood and to wear appropriate personal protective equipment (PPE) at all times.

Conclusion and Future Perspectives

This compound is a valuable chiral building block that holds significant potential for the synthesis of novel drug candidates. Its combination of a rigid pyrrolidine scaffold and a functionalizable diol moiety makes it an attractive starting material for creating diverse chemical libraries. While its direct biological activity is not yet well-documented, its utility as a synthetic intermediate is clear. Future research will likely focus on incorporating this versatile molecule into a wider range of therapeutic agents, leveraging its unique structural features to achieve enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers looking to harness the potential of this promising chemical entity in their drug discovery endeavors.

References

[1] Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

[5] Matrix Fine Chemicals. (n.d.). 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1. Retrieved from [Link]

[9] Morriello, G. J., Wendt, H. R., Bansal, A., Di Salvo, J., Feighner, S., He, J., ... & Edmondson, S. D. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-1870. [Link]

[2] Zhou, T., Zhang, X., Zhan, D., & Zhang, W. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]

[7] AA Blocks. (2025, January 18). Safety Data Sheet: 3-(Pyrrolidin-1-yl)propane-1,2-diol. [Link]

[10] Singh, S., & Chimni, S. S. (2013). Pyrrolidine catalyzed diastereoselective direct aldol reaction in water: A green approach. Indian Journal of Chemistry, 52B, 1202–1209. [Link]

[3] Sirin, Y., Poyraz, S., & Kaya, R. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248316. [Link]

[11] Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In [Book Title]. IntechOpen. [Link]

[12] Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Retrieved from

[13] Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds. Retrieved from

[14] Regulations.gov. (2015, May 19). Application for Extension of United States Patent No. 9,035,074. Retrieved from [Link]

[15] Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

[4] Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

[16] Radić, K., Baus, N., & Primožič, I. (2021). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Molecules, 26(12), 3773. [Link]

[17] Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Retrieved from

[8] Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(PYRROLIDIN-1-YL)PROPANE-1,2-DIOL | CAS 85391-19-1 [matrix-fine-chemicals.com]

- 7. 3-[2-(Hydroxymethyl)pyrrol-1-yl]propane-1,2-diol | C8H13NO3 | CID 82850844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WO2020247429A1 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 10. A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]

- 13. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

- 16. The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of this molecule, with a particular focus on its role as a valuable building block in modern pharmacology. We will explore not just the "what" but the "why," providing field-proven insights into its synthesis and analysis to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmacology, with the pyrrolidine ring being one of the most prevalent scaffolds in drug design.[1] This five-membered saturated ring offers a unique combination of properties that make it highly attractive for medicinal chemists. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure.[2] This 3D geometry is crucial for exploring pharmacophore space and achieving specific, high-affinity interactions with biological targets like enzymes and receptors.[2]

This compound (CAS No: 85391-19-1) is a functionalized derivative that combines the strategic pyrrolidine core with a diol side chain.[3] This bifunctional nature—a tertiary amine within the ring and two hydroxyl groups—makes it an exceptionally useful chiral building block and intermediate for synthesizing more complex molecules. The diol moiety, in particular, offers multiple points for further chemical modification, enabling the construction of diverse molecular libraries for drug screening.

graph "chemical_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes

N [label="N", pos="0,0!"];

C1 [label="C", pos="-0.87,-0.5!"];

C2 [label="C", pos="-0.87,-1.5!"];

C3 [label="C", pos="0.87,-1.5!"];

C4 [label="C", pos="0.87,-0.5!"];

C5 [label="C", pos="0,1.2!"];

C6 [label="C", pos="1.2,1.8!"];

C7 [label="C", pos="2.4,1.2!"];

O1 [label="OH", pos="1.2,2.8!"];

O2 [label="OH", pos="3.4,1.8!"];

// Bond edges

N -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- N;

N -- C5;

C5 -- C6;

C6 -- O1;

C6 -- C7;

C7 -- O2;

// Add implicit hydrogens for clarity (optional, as text)

H1 [label="H₂", pos="-1.4,-0.2!"];

H2 [label="H₂", pos="-1.4,-1.8!"];

H3 [label="H₂", pos="1.4,-1.8!"];

H4 [label="H₂", pos="1.4,-0.2!"];

H5 [label="H₂", pos="-0.5,1.5!"];

H6 [label="H", pos="1.5,1.5!"];

H7 [label="H₂", pos="2.4,0.6!"];

}

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add pyrrolidine (1.0 eq) dissolved in ethanol (100 mL).

-

Reagent Addition: Slowly add glycidol (1.1 eq) dropwise from the dropping funnel over 30 minutes. Causality: The slow addition and use of a solvent help to dissipate the exothermic heat of reaction, preventing side reactions and ensuring controlled conditions.

-

Reaction: Heat the mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Causality: Vacuum distillation is necessary because the product has a relatively high boiling point and may decompose at atmospheric pressure. This step effectively removes unreacted starting materials and any high-boiling impurities.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Beyond

The true value of this compound lies in its application as a versatile intermediate. The pyrrolidine ring is a key structural component in a vast array of FDA-approved drugs, including treatments for cancer, diabetes, viral infections, and central nervous system disorders.[1][4]

Key Application Areas:

-

Chiral Building Block: The propanediol side chain contains a stereocenter. By using enantiomerically pure starting materials (e.g., (R)- or (S)-glycidol), chiral versions of this compound can be synthesized. These are invaluable for creating stereospecific drugs, where one enantiomer often has significantly higher therapeutic activity and lower toxicity than the other.[4]

-

Scaffold for Combinatorial Chemistry: The two hydroxyl groups can be selectively protected and functionalized, allowing for the attachment of various other chemical moieties. This makes the molecule an ideal scaffold for building libraries of related compounds to screen for biological activity.

-

Precursor for Novel Therapeutics: Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] Research into synthetic cathinone derivatives has also highlighted the psychoactive potential of certain pyrrolidine-containing structures, underscoring the broad biological impact of this scaffold.[5]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is paramount, especially when it is intended for use in pharmaceutical synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.

Rationale for GC-MS:

-

Volatility: The compound has sufficient volatility for analysis by GC.

-

Separation: A polar GC column can effectively separate the target analyte from starting materials and potential side products.

-

Identification: The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," allowing for unambiguous identification. It can also detect and identify trace-level impurities.[6][7]

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Chromatographic Separation & Mass Spectrometric Detection: The separation and detection are performed according to the parameters outlined in the table below.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference spectrum. Calculate purity based on the relative peak area.

Parameter Setting Rationale GC Column DB-WAX or equivalent polar capillary column (30m x 0.25mm, 0.25µm) A polar column provides good separation for polar analytes like diols and amines. Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas standard for GC-MS. Inlet Temp. 250 °C Ensures rapid and complete volatilization of the sample. Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min A temperature ramp allows for the separation of compounds with different boiling points. MS Source Temp. 230 °C Standard temperature for electron ionization. MS Quad Temp. 150 °C Standard temperature for the quadrupole mass analyzer. Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization method that produces reproducible fragmentation patterns. Scan Range 40-300 m/z Covers the molecular ion and expected fragment ions of the analyte.

Caption: Step-by-step workflow for the quality control analysis via GC-MS.

Safety and Handling

While comprehensive toxicological data for this compound is not widely available, related compounds and general chemical safety principles dictate cautious handling.[8] The analogous compound, 3-Amino-1,2-propanediol, is classified as causing severe skin burns and eye damage.[9][10] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE).

-

Engineering Controls: Handle in a properly functioning chemical fume hood.[11]

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste.

Conclusion and Future Outlook

This compound stands as a potent and versatile chemical intermediate, bridging the gap between simple starting materials and complex, high-value pharmaceutical compounds. Its strategic combination of a drug-favored pyrrolidine scaffold and a readily functionalizable diol side chain ensures its continued relevance in medicinal chemistry and materials science. As the demand for stereochemically complex and diverse drug candidates grows, the importance of chiral building blocks like this compound will only increase, making it a key molecule in the toolkit of the modern research and development scientist.

References

- BOC Sciences. This compound 96% (85391-19-1).

- ChemicalBook. This compound | 85391-19-1.

- Oakwood Chemical. This compound.

- Cole-Parmer. Material Safety Data Sheet - this compound, 96%.

- Sigma-Aldrich. 3-PYRROLIDINO-1-YL-1,2-PROPANE-DIOL AldrichCPR.

- Alfa Aesar.

- ChemicalBook. This compound CAS#: 85391-19-1.

- Sigma-Aldrich.

-

Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110. [Link]

-

Shchegravin, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8213. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

- Fisher Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry.

-

Petrone, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link]

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- Honeywell. (±)-3-Chloro-1,2-propanediol Product Stewardship Summary.

-

Healthline. Propanediol in Cosmetics: Is It Safe to Use?. [Link]

- Google Patents. CN111943805A - Preparation method of (R)-3-chloro-1,2-propanediol.

-

Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]

- Google Patents.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Synthetic and Systems Biotechnology, 9(1), 100418. [Link]

-

ChemBK. 1,2-Propanediol. [Link]

- Reagent Chemical Services.

-

Cheméo. Chemical Properties of 3-Bromo-1,2-propanediol (CAS 4704-77-2). [Link]

-

Singh, P. P., et al. (1981). A pharmacological study of propane-1,2-diol. Indian Journal of Physiology and Pharmacology, 25(2), 171-176. [Link]

-

Brereton, P., et al. (2001). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Journal of Chromatography A, 911(1), 109-117. [Link]

-

Zhang, Y., et al. (2003). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

- WIPO Patentscope.

- Chemical Entities of Biological Interest (ChEBI). 1,3-Propanediol (C3H8O2) properties.

- Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).

-

PubChem. 3-Amino-1,2-propanediol. [Link]

- Sigma-Aldrich. 3-amino-1,2-propanediol manufacturers.

- International Organisation of Vine and Wine. METHOD OF DETERMINATION OF 1,2-PROPANEDIOL AND 2,3-BUTANEDIOL.

-

Nyman, P. J., et al. (2003). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 86(3), 555-565. [Link]

- Google Patents.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 85391-19-1 [chemicalbook.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

Introduction: The Significance of Characterizing 3-Pyrrolidino-1,2-propanediol

An In-Depth Technical Guide to the Solubility and Stability of 3-Pyrrolidino-1,2-propanediol

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to ensure its effective and safe application.

This compound is a chemical compound featuring a pyrrolidine ring and a propanediol side chain. This unique structure, combining a tertiary amine with a diol, imparts specific physicochemical properties that are crucial for its application in various scientific fields, including as a building block in medicinal chemistry. Understanding its solubility and stability is a cornerstone of preclinical development, influencing everything from formulation and dosage to storage and shelf-life. An inadequate characterization can lead to failed batches, inaccurate biological data, and potential safety risks. This document serves as a practical guide to establishing a robust solubility and stability profile for this molecule.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide the first clues to its behavior in different environments.

| Property | Value | Source |

| CAS Number | 85391-19-1 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 145-150 °C | [3] |

| Appearance | Data not available; likely a solid at room temperature based on melting point. |

Establishing the Solubility Profile

The solubility of a compound dictates its bioavailability and the choice of vehicle for in-vitro and in-vivo studies. The structure of this compound, with its polar hydroxyl groups and the basic nitrogen atom of the pyrrolidine ring, suggests good solubility in polar protic solvents.

Predicted Solubility

Based on its functional groups, the following solubility profile can be anticipated:

-

High Solubility: Water, ethanol, methanol, and other polar protic solvents. The diol moiety can form multiple hydrogen bonds with water, and the tertiary amine can be protonated in acidic to neutral aqueous solutions, further enhancing solubility.

-

Moderate to High Solubility: Polar aprotic solvents like DMSO and DMF.

-

Low Solubility: Non-polar solvents such as hexane and toluene.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solution is fully saturated, providing a reliable measure of solubility.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation time (typically 24-72 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

-

Quantification Method: A stability-indicating analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved compound without interference from potential degradants.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, clear container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][6]

Hydrolytic Stability

The stability of a compound in aqueous solutions at different pH values is crucial for developing liquid formulations.

Protocol for Hydrolytic Stability:

-

Buffer Preparation: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 9.0).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer.

-

Incubation: Store the solutions at a specified temperature (e.g., 40 °C or 60 °C) and protect them from light.

-

Time Points: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Immediately analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Expected Outcome: Due to the presence of the diol and tertiary amine, this compound is expected to be relatively stable against hydrolysis. However, extreme pH and high temperatures could potentially lead to degradation. The productivity of similar compounds like 1,3-propanediol has been shown to be influenced by pH in fermentation processes.[7][8]

Oxidative Stability

Oxidation is a common degradation pathway, especially for molecules with tertiary amines and alcohol functionalities.

Protocol for Oxidative Stability:

-

Reagent Preparation: Prepare a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., water or methanol) and add the oxidizing agent.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points and Analysis: Monitor the reaction over time (e.g., 0, 2, 6, and 24 hours) using HPLC. The reaction may be quenched at each time point by adding a substance like sodium bisulfite.

Expected Outcome: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide. The secondary and primary alcohol groups could also be oxidized to ketones and aldehydes, respectively. Studies on the oxidation of 1,2-propanediol have shown it can be converted to lactic acid under certain catalytic conditions.[9][10]

Thermal Stability

This study assesses the impact of high temperatures on the compound in its solid state.

Protocol for Thermal Stability:

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).

-

Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC to check for degradation. Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature. Studies on the related compound 1,3-propanediol have shown it to be stable at 250 °C under inert conditions.[11][12]

Expected Outcome: The compound is expected to be relatively stable at moderately elevated temperatures. At higher temperatures, dehydration or other complex degradation pathways may occur.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

Protocol for Photostability (ICH Q1B):

-

Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent.

-

Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After exposure, compare the samples to the dark control using HPLC to quantify any degradation.

Expected Outcome: The chromophores in this compound are not extensive, suggesting it may have good photostability. However, empirical testing is essential.

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the polar parent compound from less polar degradants.

-

Detection: UV detection is suitable if the molecule has a chromophore. If not, or for higher sensitivity and identification of unknowns, a mass spectrometer (MS) detector is preferred.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Gas chromatography (GC) can also be an alternative, sometimes requiring derivatization for polar compounds like aminodiols.[13][14]

Conclusion

A thorough understanding of the solubility and stability of this compound is non-negotiable for its successful application in research and development. This guide outlines the fundamental principles and provides actionable protocols for a comprehensive characterization. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can build a robust data package that supports formulation development, defines appropriate storage conditions, and ensures the integrity of scientific findings. The key to success lies in the meticulous execution of these experiments, underpinned by a validated, stability-indicating analytical method.

References

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

-

The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts - ORCA - Cardiff University. Available at: [Link]

-

The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5 - ResearchGate. Available at: [Link]

-

This compound - Oakwood Chemical. Available at: [Link]

-

Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC - NIH. Available at: [Link]

-

Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed. Available at: [Link]

-

Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents.

-

The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5 - PubMed. Available at: [Link]

- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

Sources

- 1. This compound | 85391-19-1 [chemicalbook.com]

- 2. This compound CAS#: 85391-19-1 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 14. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to Novel Research Frontiers for 3-Pyrrolidino-1,2-propanediol

Executive Summary

3-Pyrrolidino-1,2-propanediol is a chiral molecule recognized primarily for its role as a high-value intermediate in the synthesis of complex pharmaceuticals. Its most notable application is as a key building block in the industrial synthesis of Tenofovir, a cornerstone antiviral agent for the treatment of HIV/AIDS and Hepatitis B.[1] While its utility in synthetic chemistry is well-established, the intrinsic biological activities and broader applications of the molecule itself remain largely unexplored. This guide departs from the known to illuminate three promising, data-driven research frontiers for this compound. We propose its investigation as a standalone antiviral agent, a novel neuro-modulatory compound, and a versatile chiral ligand in asymmetric catalysis. For each proposed area, this document provides the core scientific rationale, detailed experimental workflows, and validated protocols to empower researchers, scientists, and drug development professionals to unlock the untapped potential of this versatile scaffold.

Part 1: Foundational Profile of this compound

This compound, with CAS Number 85391-19-1, is a unique bifunctional molecule featuring a cyclic secondary amine (pyrrolidine) and a diol group.[2][3] This structure imparts a compelling set of physicochemical properties that serve as the foundation for its potential applications. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional pharmacophore space and contribute to molecular stereochemistry.[4][[“]] The vicinal diol moiety provides hydrophilicity and sites for hydrogen bonding, crucial for molecular recognition by biological targets.

Key Physicochemical & Structural Data:

| Property | Value | Source |

| CAS Number | 85391-19-1 | [2][6] |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Structure | A pyrrolidine ring linked at the nitrogen to a propane-1,2-diol backbone. The molecule is chiral, typically available as (R) and (S) enantiomers. | - |

| Known Utility | Key chiral intermediate in the synthesis of the antiviral drug Tenofovir.[7] | - |

The established synthetic routes to this compound often start from chiral precursors like (R)- or (S)-3-chloro-1,2-propanediol, which is reacted with pyrrolidine.[8] This established chemistry ensures a reliable supply of enantiomerically pure material for research purposes.

Part 2: Proposed Research Area 1: Direct Antiviral Activity

Scientific Rationale

The most compelling argument for investigating the direct antiviral potential of this compound stems from its role as a direct precursor to Tenofovir.[1][9] Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI).[1] It is common in drug discovery for precursors, metabolites, or simplified analogues of highly active drugs to possess their own intrinsic, albeit different, biological activity. The core structure of this compound could potentially interact with viral enzymes or cellular proteins involved in the viral life cycle. The pyrrolidine moiety is found in various compounds with demonstrated antiviral properties.[10][11] We hypothesize that this molecule could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or interfere with other stages of viral replication, such as entry or assembly.

Experimental Workflow

A phased screening approach is recommended to efficiently evaluate the antiviral potential. The initial phase focuses on broad-spectrum screening and cytotoxicity assessment, followed by more targeted mechanistic studies if activity is confirmed.

Caption: Workflow for antiviral screening of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is foundational for determining the concentration range of the compound that is non-toxic to host cells, a prerequisite for any antiviral testing.

-

Cell Seeding: Seed host cells (e.g., Vero, HeLa, or MT-4) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or PBS. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µM to 1000 µM.

-

Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that mimics the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Part 3: Proposed Research Area 2: Neuro-modulatory Activity

Scientific Rationale

The pyrrolidine scaffold is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[10][12] It is a key structural feature in compounds ranging from nootropics like Piracetam to anticonvulsants and antipsychotics.[13][14] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise orientation of functional groups to interact with specific CNS receptors and transporters.[4] Synthetic cathinones containing a pyrrolidine ring, for instance, have shown high potency as inhibitors of the dopamine transporter (DAT).[15] The presence of the 1,2-propanediol side chain on this compound adds polarity and hydrogen bonding capabilities, suggesting potential interactions with ligand-gated ion channels or G-protein coupled receptors (GPCRs). We hypothesize that this molecule could exhibit modulatory effects on key neurotransmitter systems such as the dopaminergic, serotonergic, or GABAergic pathways.

Experimental Workflow

The investigation into neuro-modulatory effects should begin with a broad receptor binding screen to identify potential targets, followed by functional assays to characterize the nature of the interaction.

Caption: Workflow for CNS activity screening of this compound.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for assessing the compound's ability to bind to a specific CNS receptor, for example, the Dopamine D2 receptor.

-

Membrane Preparation: Obtain commercially available cell membranes expressing the human Dopamine D2 receptor or prepare them from cultured cells. Thaw membranes on ice immediately before use and dilute to the desired concentration (e.g., 10-20 µg protein/well) in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture Setup: In a 96-well filter plate, set up the following reactions in triplicate:

-

Total Binding: Membranes + Radioligand (e.g., [³H]-Spiperone at its K_d concentration) + Vehicle.

-

Non-specific Binding: Membranes + Radioligand + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

Competitive Binding: Membranes + Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

-

Plot the percent inhibition against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Part 4: Proposed Research Area 3: Chiral Ligand in Asymmetric Catalysis

Scientific Rationale

The molecular architecture of this compound, specifically its combination of a nitrogen atom and two adjacent hydroxyl groups, makes it an ideal candidate for a chiral ligand in asymmetric catalysis.[16] Chiral amino diols are a well-established class of ligands capable of coordinating with metal centers to create a highly organized, chiral environment.[17][18] This chiral pocket can then direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. Such catalysts are invaluable in the synthesis of pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. We propose that metal complexes of this compound could be effective catalysts for key organic transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.[19][20]

Experimental Workflow

The development of a new catalytic system involves the synthesis and characterization of the metal-ligand complex, followed by testing its performance in a benchmark catalytic reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 85391-19-1 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. This compound CAS#: 85391-19-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

- 15. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Asymmetric Michael addition reaction using a chiral catalyst containing amino diol | Semantic Scholar [semanticscholar.org]

- 19. alfachemic.com [alfachemic.com]

- 20. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol and its Derivatives for Researchers, Scientists, and Drug Development Professionals